Antimalarial Activity: (−)-Ampelopsin F Demonstrates 30-Fold Superior Potency vs. Pyrimethamine Control Against P. falciparum
In vitro antimalarial assays against Plasmodium falciparum revealed that (−)-Ampelopsin F exhibits an IC50 value of 0.001 μg/mL, which is 30-fold more potent than the positive control pyrimethamine (IC50 0.03 μg/mL) in the same assay system [1]. This quantitative advantage is further supported by computational binding studies showing a free energy of binding (ΔGbind) of -16.78 kcal/mol for Ampelopsin F to the quadruple mutant PfDHFR-TS, compared to -4.47 kcal/mol for pyrimethamine, indicating a substantially more stable and favorable enzyme-inhibitor interaction [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) and target binding energy (ΔGbind) |
|---|---|
| Target Compound Data | IC50 = 0.001 μg/mL; ΔGbind = -16.78 kcal/mol |
| Comparator Or Baseline | Pyrimethamine: IC50 = 0.03 μg/mL; ΔGbind = -4.47 kcal/mol |
| Quantified Difference | 30-fold lower IC50 (more potent); 12.31 kcal/mol lower (more favorable) ΔGbind |
| Conditions | P. falciparum 3D7 strain; Quadruple mutant (N51I+C59R+S108N+I164L) PfDHFR-TS enzyme |
Why This Matters
For researchers focused on antimalarial drug discovery or resistance mechanisms, selecting (−)-Ampelopsin F offers a quantifiable 30-fold potency advantage over the clinical standard pyrimethamine, making it a compelling scaffold for lead optimization against drug-resistant P. falciparum strains.
- [1] Indriani, I., Takaya, Y., Puspaningsih, N. N. T., & Aminah, N. S. (2017). (–)-Ampelopsin F, Dimerstilbene Compound from Dryobalanops oblongifolia and Antimalarial Activity Test. Chemistry of Natural Compounds, 53(3), 559–561. View Source
- [2] Aminah, N. S., et al. (2025). Aktifitas Senyawa (-)-Ampelopsin F dari Dryobalanops oblongifolia terhadap Plasmodium falciparum Dihydrofolate Reductase Thymidylate Synthase – Quadruple Mutant. Universitas Airlangga. View Source
